

A Comparative Analysis of 2'-Hydroxy-5'-methoxyacetophenone and its Isomers

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-methoxyacetophenone

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In the landscape of pharmaceutical and chemical research, the subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activities. This guide provides a detailed comparative analysis of **2'-Hydroxy-5'-methoxyacetophenone** and its key structural isomers: 4'-Hydroxy-3'-methoxyacetophenone (apocynin) and 2'-Hydroxy-4'-methoxyacetophenone (paeonol). While sharing the same molecular formula (C₉H₁₀O₃), these compounds exhibit distinct pharmacological profiles, making them subjects of interest in various therapeutic areas.

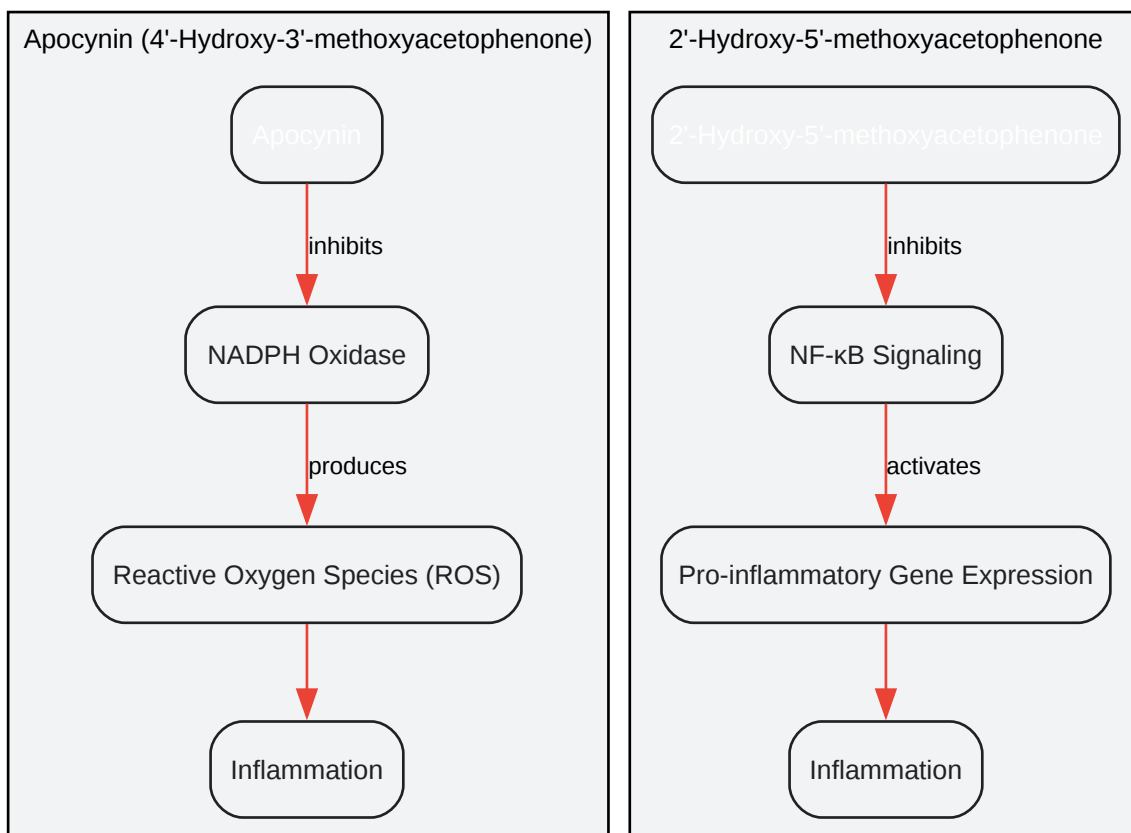
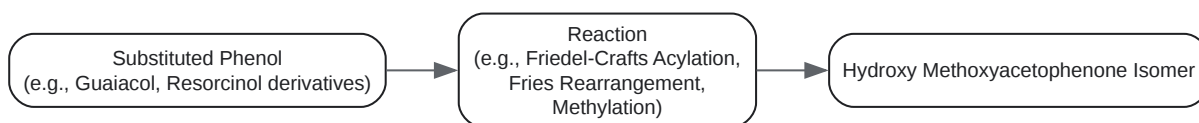
Physicochemical Properties

The location of the hydroxyl and methoxy groups on the acetophenone core influences key physical properties such as melting point, boiling point, and solubility. These differences can impact formulation, bioavailability, and pharmacokinetics.

Property	2'-Hydroxy-5'-methoxyacetophenone	4'-Hydroxy-3'-methoxyacetophenone (Apocynin)	2'-Hydroxy-4'-methoxyacetophenone (Paeonol)	3'-Hydroxy-4'-methoxyacetophenone
Synonyms	1-(2-Hydroxy-5-methoxyphenyl)ethanone	Acetovanillone	1-(2-Hydroxy-4-methoxyphenyl)ethanone	Isoacetovanillone
CAS Number	705-15-7[1]	498-02-2	552-41-0[2][3]	6100-74-9
Molecular Weight	166.17 g/mol [1]	166.17 g/mol	166.17 g/mol [2]	166.17 g/mol
Melting Point	52 °C[1]	112-115 °C	48-50 °C[3]	88-92 °C
Appearance	Yellow crystalline powder[1]	White to yellow crystalline powder	White to off-white crystalline solid[2]	Solid
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Soluble in ethanol, chloroform, ether, hot water, benzene, ethyl acetate, and dimethyl sulfoxide. Insoluble in petroleum ether. [4]	Soluble in organic solvents. [2]	Soluble in DMSO and Methanol (slightly).[5]

Synthesis Overview

The synthesis of these isomers typically involves the modification of precursor phenols. A generalized workflow for their preparation is illustrated below.



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- To cite this document: BenchChem. [A Comparative Analysis of 2'-Hydroxy-5'-methoxyacetophenone and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048926#comparative-analysis-of-2-hydroxy-5-methoxyacetophenone-and-its-isomers]

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